Ga(III) Complexation Stability: 3-Hydroxypicolinic Acid vs. 2-Hydroxynicotinic Acid
3-Hydroxypicolinic acid (H₂pic) forms more stable Ga³⁺ complexes than its isomer 2-hydroxynicotinic acid (H₂nic) across all three successive binding steps. The cumulative stability constants (log βₙ) for H₂pic exceed those of H₂nic by 0.26–1.54 log units, indicating a stronger thermodynamic preference for gallium chelation that is attributable to the five-membered chelate ring formed by the pyridine‑N and 2‑carboxylate‑O donor set of H₂pic [1].
| Evidence Dimension | Cumulative stability constants (log βₙ) for Ga³⁺ complexes at 25 °C |
|---|---|
| Target Compound Data | log β₁ = 7.04; log β₂ = 13.09; log β₃ = 17.74 |
| Comparator Or Baseline | 2-Hydroxynicotinic acid (H₂nic): log β₁ = 6.78; log β₂ = 12.43; log β₃ = 16.20 |
| Quantified Difference | Δlog β₁ = +0.26; Δlog β₂ = +0.66; Δlog β₃ = +1.54 (3-HPA more stable) |
| Conditions | Potentiometric titration, 25 °C, 1.0 M NaCl (β₁), 0.16 M NaCl (β₂, β₃) |
Why This Matters
For ⁶⁸Ga radiopharmaceutical design, a 1.54-log-unit higher β₃ translates to roughly a 35-fold greater stability of the tris-chelate complex, reducing free Ga³⁺ and improving in vitro complex integrity.
- [1] Stephens AKW, Orvig C. Complexation of gallium(III) by 2-hydroxynicotinic acid and 3-hydroxypicolinic acid in aqueous solution. Inorganica Chimica Acta. 1998;273:47-53. View Source
